Reduced Oxidation State: Dihydrolapachenole vs. Lapachenole Structural Divergence
Dihydrolapachenole is the reduced 3,4-dihydro derivative of the benzochromene Lapachenole. The synthetic transformation from Lapachenole to Dihydrolapachenole is achieved via catalytic hydrogenation, confirming the reduction of the C3-C4 double bond . This structural modification is quantifiable: Lapachenole possesses a molecular formula of C₁₆H₁₆O₂ (MW 240.30) containing one more degree of unsaturation than Dihydrolapachenole (C₁₆H₁₈O₂, MW 242.31) . This difference alters the compound's UV-Vis absorption profile and chromatographic retention time, critical parameters for analytical method development.
| Evidence Dimension | Molecular Formula & Mass |
|---|---|
| Target Compound Data | C₁₆H₁₈O₂; MW 242.31 g/mol |
| Comparator Or Baseline | Lapachenole: C₁₆H₁₆O₂; MW 240.30 g/mol |
| Quantified Difference | Δ 2 hydrogen atoms; Δ MW 2.01 g/mol |
| Conditions | Structural identification via NMR, MS, and synthetic interconversion . |
Why This Matters
Procuring the correct oxidation state is essential for accurate identification in complex biological matrices and for ensuring experimental outcomes match published literature for this specific reduced compound.
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- [2] PubChem. Lapachenole. PubChem CID 216272. View Source
